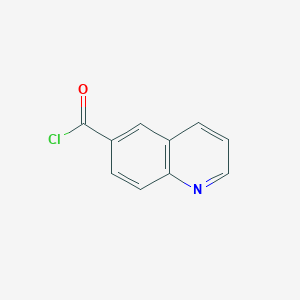

Quinoline-6-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKHCAFZRYHQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496032 | |

| Record name | Quinoline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72369-87-0 | |

| Record name | Quinoline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Functionalization of Quinoline-6-Carbonyl Chloride

[1]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib). While the 4-position is historically dominant in catalysis and antimalarial research, quinoline-6-carbonyl chloride represents a critical vector for modern Structure-Activity Relationship (SAR) exploration.

The 6-position of the quinoline ring often orients towards solvent-exposed regions in protein binding pockets (such as ATP-binding sites of kinases), allowing for the attachment of solubilizing groups or bulky hydrophobic moieties without disrupting the primary binding mode of the heterocycle. This guide details the rigorous synthesis, handling, and derivatization of quinoline-6-carbonyl chloride, moving beyond generic protocols to provide a self-validating, high-fidelity workflow.

Chemical Profile & Reactivity[2][3][4]

Quinoline-6-carbonyl chloride is an electrophilic intermediate that balances the basicity of the quinoline nitrogen with the high reactivity of the acyl chloride.

-

CAS Number: 72369-87-0[1]

-

Molecular Formula: C10H6ClNO[1]

-

Key Reactivity Challenge: The molecule is bifunctional. The quinoline nitrogen (pKa ~4.9) can act as a proton acceptor, potentially leading to self-quenching or hydrochloride salt formation during synthesis if not managed.

-

Stability: Highly moisture-sensitive. Rapidly hydrolyzes to quinoline-6-carboxylic acid upon exposure to atmospheric humidity.

Reaction Landscape

The following diagram outlines the primary synthetic pathways accessible from this intermediate:

Figure 1: Divergent synthesis pathways from the quinoline-6-carbonyl chloride core.[2][3]

Core Synthesis Protocol: In Situ Generation & Amidation

Commercially available acid chlorides often degrade during storage. For high-stakes medicinal chemistry, the "Gold Standard" is in situ generation followed immediately by coupling.

Phase 1: Activation (Acid to Acid Chloride)

Objective: Convert quinoline-6-carboxylic acid to the acid chloride without isolating the unstable intermediate.

Reagents:

-

Quinoline-6-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (5.0 equiv) OR Oxalyl Chloride (1.5 equiv)

-

Catalytic DMF (2-3 drops)

-

Solvent: Anhydrous Toluene or DCM

Protocol:

-

Suspend quinoline-6-carboxylic acid in anhydrous toluene under Argon/Nitrogen atmosphere.

-

Add catalytic DMF (activates the reagent via the Vilsmeier-Haack intermediate).

-

Add Thionyl Chloride dropwise at room temperature.

-

Critical Step: Heat to reflux (80°C for Toluene) for 2–3 hours.

-

Validation: The suspension should clarify into a solution as the acid is consumed.

-

-

Evaporate solvent and excess SOCl₂ in vacuo to dryness. Co-evaporate with dry toluene (2x) to remove trace acid gases.

-

Result: Crude Quinoline-6-carbonyl chloride hydrochloride salt (yellow/tan solid). Use immediately.

Phase 2: Nucleophilic Acyl Substitution (Amidation)

Objective: Synthesis of Quinoline-6-carboxamide derivatives (e.g., for P2X7R antagonism).

Reagents:

-

Crude Quinoline-6-carbonyl chloride (1.0 equiv)

-

Amine (R-NH₂) (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) – Essential to scavenge HCl and free the quinoline nitrogen.

-

Solvent: Anhydrous DCM or THF.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude acid chloride in anhydrous DCM (0.1 M concentration) under inert atmosphere.

-

Temperature Control: Cool the solution to 0°C (ice bath). Why? To suppress the formation of bis-acylated side products if the amine is primary.

-

Addition: Mix the Amine and DIPEA in a separate vial with DCM. Add this mixture dropwise to the acid chloride solution over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

TLC Monitoring: Mobile phase 5% MeOH in DCM. Look for the disappearance of the baseline acid (if hydrolyzed) and appearance of a UV-active spot (Rf ~0.4–0.6).

-

-

Workup (Self-Validating Purification):

-

Dilute with DCM.[4]

-

Wash with Sat. NaHCO₃ (removes unreacted acid and HCl).

-

Wash with Brine .

-

Dry over Na₂SO₄ and concentrate.

-

Data Summary Table: Optimization Parameters

| Parameter | Standard Condition | Optimization for Low Nucleophilicity Amines | Reason |

| Base | DIPEA (3 eq) | Pyridine (Solvent/Base) | Pyridine acts as an acyl transfer catalyst. |

| Temperature | 0°C → RT | Reflux (THF) | Overcomes steric hindrance or low nucleophilicity (e.g., anilines). |

| Activation | Thionyl Chloride | Oxalyl Chloride | Milder conditions; avoids sulfur contamination in sensitive assays. |

Advanced Transformations: Heterocycle Synthesis

In modern drug design, amide bonds are sometimes metabolically labile. Converting the acid chloride to a 1,3,4-oxadiazole creates a stable bioisostere.

Workflow:

-

Hydrazide Formation: React Quinoline-6-carbonyl chloride with hydrazine hydrate (excess) at 0°C to form Quinoline-6-carbohydrazide.

-

Cyclization: React the hydrazide with a carboxylic acid equivalent (or orthoester) and POCl₃ to close the ring.

Figure 2: Decision logic for the purification of quinoline-6-carboxamide derivatives.

Case Study: P2X7 Receptor Antagonists

Context: The P2X7 receptor is a ligand-gated cation channel involved in inflammation and cancer. Research has identified quinoline-6-carboxamides as potent antagonists.

Experimental Insight: In a study synthesizing P2X7 antagonists, researchers utilized the quinoline-6-carbonyl chloride intermediate to introduce diversity at the amide position.

-

Observation: The introduction of electronegative halogens (e.g., 4-fluoro, 4-chloro) on the aniline ring (reacting partner) significantly enhanced affinity (IC50 values < 1 μM).

-

Critical Protocol Note: When reacting with electron-deficient anilines (like 4-fluoroaniline), the reaction rate with quinoline-6-carbonyl chloride slows. Heating to 60°C in THF was required to drive the reaction to completion, validating the need for the "Optimization" conditions listed in Section 3.

Safety & Handling (MSDS Summary)

Quinoline-6-carbonyl chloride poses specific hazards that must be mitigated:

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B). Control: Wear nitrile gloves, face shield, and work strictly in a fume hood.

-

Hydrolysis: Reacts violently with water to release HCl gas. Control: All glassware must be oven-dried. Quench excess reagent with aqueous bicarbonate slowly.

-

Inhalation: Destructive to mucous membranes. Control: Do not remove from the fume hood until quenched.

References

Sources

- 1. Quinoline-6-carbonyl chloride | 72369-87-0 [sigmaaldrich.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Skraup and Friedländer Syntheses of the Quinoline Core

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to a vast array of pharmaceuticals, including the antimalarial drugs chloroquine and quinine, anticancer agents like camptothecin, and the broad-spectrum fluoroquinolone antibiotics.[2][3] The ability to efficiently construct this privileged heterocyclic system is, therefore, of paramount importance to drug discovery and development.

Among the myriad of synthetic routes developed since quinoline's first isolation from coal tar in 1834, the Skraup and Friedländer syntheses remain fundamental pillars.[2][4] These classic name reactions, both originating in the 1880s, offer distinct yet powerful strategies for accessing the quinoline core. This guide provides a detailed examination of these two methods, moving beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind experimental choices, and their respective strategic applications in modern chemical research.

The Skraup Synthesis: A Brute-Force Approach to the Core

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a one-pot reaction that constructs the quinoline ring from simple, readily available precursors.[5][6] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5][7] While effective, it is renowned for its harsh and highly exothermic nature.[8]

Causality of the Mechanism

The Skraup synthesis is a cascade of acid-catalyzed reactions, where each step logically enables the next. Understanding this sequence is key to controlling the often-violent process.

-

Formation of the Electrophile: The reaction is initiated by the potent dehydration of glycerol by concentrated sulfuric acid at high temperatures to form acrolein, a highly reactive α,β-unsaturated aldehyde.[9][10][11] This is the critical C3 building block for the pyridine ring.

-

Conjugate Addition: The aromatic amine, acting as a nucleophile, attacks the acrolein via a Michael (1,4-conjugate) addition.[7][10] This is favored over a 1,2-addition to the carbonyl because the amine is a relatively soft nucleophile, and the conjugate addition leads to a more stable enol intermediate.

-

Electrophilic Cyclization: The resulting β-anilinopropionaldehyde intermediate is then activated by the strong acid. Protonation of the aldehyde's carbonyl group renders it highly electrophilic, allowing the electron-rich aromatic ring to close the new heterocyclic ring, forming a 1,2-dihydroquinoline intermediate.[8][10]

-

Aromatization: The final and essential step is the oxidation of the 1,2-dihydroquinoline to the stable, aromatic quinoline ring system.[10][11] This is accomplished by an oxidizing agent, commonly nitrobenzene, which is conveniently reduced to aniline that can then participate in the reaction.[10]

Visualizing the Skraup Mechanism

Caption: The reaction cascade of the Skraup quinoline synthesis.

A Self-Validating Experimental Protocol

This protocol is adapted from Organic Syntheses, a trusted source for robust chemical procedures.[8][12] The inclusion of ferrous sulfate is a critical modification to moderate the reaction's extreme exothermicity.[5][8]

Materials:

-

Aniline (1.0 mole)

-

Glycerol (3.0 moles)

-

Nitrobenzene (0.4 mole)

-

Concentrated Sulfuric Acid (100 mL)

-

Ferrous Sulfate Heptahydrate (10 g)

Methodology:

-

Flask Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer in a fume hood, cautiously combine the aniline, glycerol, and nitrobenzene.

-

Causality: The large flask volume and efficient stirring are essential safety measures to manage the anticipated exotherm and ensure even heat distribution.

-

-

Acid Addition: Slowly and with vigorous stirring, add the concentrated sulfuric acid in portions. The mixture will heat up.

-

Causality: The slow, portion-wise addition of the dense sulfuric acid is crucial to control the initial temperature rise and prevent a runaway reaction.

-

-

Moderator Addition: Add the ferrous sulfate heptahydrate.

-

Initiation and Reaction: Gently heat the mixture. Once the reaction begins (indicated by vigorous boiling), remove the external heat source. The reaction is sufficiently exothermic to sustain itself.

-

Causality: The initial heating provides the activation energy. Removing the heat once the reaction is underway is a critical control step.

-

-

Work-up and Purification: After the initial vigorous reaction subsides, heat the mixture at reflux for several hours to ensure completion. Cool the mixture and dilute with water before neutralizing with an aqueous base. The quinoline product is typically isolated by steam distillation, a technique ideal for separating high-boiling, water-immiscible compounds from non-volatile residues.

Strategic Assessment: Scope and Limitations

| Feature | Skraup Synthesis |

| Advantages | • One-pot reaction from simple, inexpensive starting materials.[13] |

| Disadvantages | • Extremely harsh conditions (strong acid, high temp).[4][13] • Notoriously violent and exothermic reaction.[8][10] • Often provides low to moderate yields.[13] • Limited scope for substitution on the pyridine ring.[13][14] |

The Friedländer Synthesis: A Modular and Versatile Approach

Introduced by Paul Friedländer in 1882, this synthesis offers a more refined and versatile strategy for constructing the quinoline core.[15][16] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound possessing an α-methylene group.[17][18]

Causality of the Mechanism

The elegance of the Friedländer synthesis lies in its modularity. Unlike the Skraup reaction, two distinct mechanistic pathways are generally considered plausible, with the preferred route often depending on the specific substrates and reaction conditions.[16]

-

Pathway A (Aldol-First): This route begins with an intermolecular aldol condensation between the two carbonyl partners to form an aldol adduct.[15][19] This intermediate then undergoes a rapid intramolecular cyclization via imine formation, followed by dehydration to yield the aromatic quinoline.[15][19]

-

Pathway B (Schiff Base-First): Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant.[16] This is followed by an intramolecular aldol-type condensation, driven by the deprotonation of the α-methylene group, and subsequent dehydration.

Both pathways are chemically logical, and the choice of an acid or base catalyst is critical for promoting the necessary condensation and dehydration steps.[15][18]

Visualizing the Friedländer Mechanism

Caption: The two primary mechanistic routes of the Friedländer synthesis.

A Self-Validating Experimental Protocol

The choice between acid and base catalysis depends on the substrates' stability and reactivity. Below are representative protocols.

Protocol 1: Acid-Catalyzed (Solvent-Free) [20] This modern approach often utilizes microwave irradiation to accelerate the reaction.

Materials:

-

2-Aminoaryl Ketone (1.0 mmol)

-

α-Methylene Carbonyl Compound (1.2 mmol)

-

p-Toluenesulfonic Acid Monohydrate (p-TsOH) (0.1 mmol, 10 mol%)

Methodology:

-

Reactant Combination: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the p-TsOH catalyst.

-

Causality: Using a slight excess of the more volatile carbonyl component ensures the reaction goes to completion. p-TsOH is an effective and easily handled solid acid catalyst.

-

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for 5-15 minutes. Monitor progress by Thin Layer Chromatography (TLC).

-

Causality: Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times compared to conventional heating.

-

-

Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst, followed by brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

-

Causality: The aqueous work-up effectively removes the catalyst and any water-soluble byproducts, simplifying the final purification.

-

Protocol 2: Base-Catalyzed [20]

Materials:

-

2-Aminobenzaldehyde (1.0 mmol)

-

Ketone (1.1 mmol)

-

Potassium Hydroxide (KOH) (0.2 mmol, 20 mol%)

-

Ethanol (10 mL)

Methodology:

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the 2-aminobenzaldehyde and ketone in ethanol. Add the catalytic amount of base.

-

Causality: Ethanol is a common polar protic solvent that effectively dissolves the reactants and facilitates the base-catalyzed mechanism.

-

-

Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, remove the ethanol under reduced pressure, add water, and extract the product with an organic solvent (e.g., dichloromethane). Dry and concentrate the organic extracts to obtain the crude product for further purification.

-

Causality: The extraction isolates the organic product from the inorganic base and other aqueous-soluble species.

-

Strategic Assessment: Scope and Limitations

| Feature | Friedländer Synthesis |

| Advantages | • Generally milder conditions than Skraup.[13] • Versatile; can be performed under acidic, basic, or neutral conditions.[13][18] • Broad substrate scope allows for diverse substitution patterns on both rings.[13] • Typically gives good to excellent yields.[13] |

| Disadvantages | • Requires pre-synthesis of 2-aminoaryl aldehydes or ketones, which can be less accessible than anilines.[13] • Regioselectivity can be a challenge with unsymmetrical ketones.[15] |

Comparative Analysis and Strategic Choice

The decision to employ the Skraup or Friedländer synthesis is a strategic one, dictated by the target molecule's complexity and the availability of starting materials.

| Feature | Skraup Synthesis | Friedländer Synthesis |

| Reactants | Aniline, glycerol, H₂SO₄, oxidizing agent[10][13] | 2-Aminoaryl aldehyde/ketone, α-methylene compound[15][17] |

| Conditions | Harsh: strongly acidic, high temp (>150°C), exothermic[10][13] | Milder: can be acidic, basic, or neutral[13][18] |

| Substrate Scope | Limited, mainly for simple quinolines[13] | Broad, allows for highly functionalized quinolines[13] |

| Yield | Often low to moderate, can be variable[13] | Generally good to excellent[13] |

| Key Advantage | One-pot from simple, bulk starting materials[13] | High yields and great versatility in substitution[13] |

| Key Disadvantage | Hazardous conditions, limited scope[13] | Requires more complex, pre-functionalized starting materials[13] |

Workflow Comparison:

Caption: A high-level comparison of the experimental workflows.

A researcher would choose the Skraup synthesis for large-scale production of unsubstituted or simply substituted quinolines where cost of starting materials is a primary concern. In contrast, a medicinal chemist developing a new drug candidate would almost certainly choose the Friedländer synthesis or its modern variations. Its modularity is ideal for creating a library of diverse analogues for structure-activity relationship (SAR) studies, offering precise control over the substitution pattern to fine-tune the molecule's biological activity.[2]

Conclusion

The Skraup and Friedländer syntheses, while over 140 years old, have not been relegated to the annals of chemical history. They represent two fundamentally different philosophies for constructing one of chemistry's most important heterocyclic cores. The Skraup reaction is a testament to the power of forcing simple molecules together under extreme conditions, while the Friedländer synthesis showcases the elegance of a modular, controlled assembly. For the modern researcher and drug development professional, a thorough understanding of the mechanics, advantages, and limitations of both methods is indispensable, providing a robust toolkit for accessing the vital quinoline scaffold.

References

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

-

NPTEL. Preparation and Properties of Quinoline. Available from: [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

Wikipedia. Skraup reaction. Available from: [Link]

-

chemistry-europe.onlinelibrary.wiley.com. Friedlander quinoline synthesis. Available from: [Link]

-

Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

-

vdoc.pub. Skraup reaction. Available from: [Link]

-

National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

-

ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

-

Springer. Review on recent development of quinoline for anticancer activities. Available from: [Link]

-

Organic Reactions. The Skraup Synthesis of Quinolines. Available from: [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

-

National Institutes of Health (NIH). Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

-

ACS Publications. A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Available from: [Link]

-

National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

-

ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]

-

Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

-

Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Available from: [Link]

-

ResearchGate. Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations a. Available from: [Link]

-

ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]

-

ACS Publications. A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. Available from: [Link]

-

Organic Syntheses. QUINOLINE. Available from: [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iipseries.org [iipseries.org]

- 10. uop.edu.pk [uop.edu.pk]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organicreactions.org [organicreactions.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. Friedlaender Synthesis [organic-chemistry.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis / Canadian Journal of Chemistry, 2004 [sci-hub.box]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Biological Activities of Quinoline-Containing Compounds

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological receptors. From the historical isolation of quinine to the third-generation fluoroquinolones and modern kinase inhibitors, this bicyclic heterocycle offers a unique balance of lipophilicity, basicity, and electronic tunability.

This guide moves beyond basic literature review to provide a structural, mechanistic, and experimental framework for researchers developing next-generation quinoline derivatives. We focus on the causality between chemical modification and biological response, supported by validated screening protocols.

Structure-Activity Relationship (SAR) Landscape

The quinoline ring system is electron-deficient, making it susceptible to nucleophilic attack at C2 and C4, and electrophilic substitution at C5 and C8. Understanding these electronic properties is critical for rational drug design.

The Pharmacophore Map

The following diagram illustrates the critical substitution points that define the biological specificity of quinoline derivatives.

Figure 1: Structural logic of the quinoline scaffold. C4 and C6 modifications are the primary drivers for therapeutic differentiation between antimalarial, antibacterial, and anticancer activities.

Therapeutic Verticals & Mechanisms

Infectious Diseases: The Heme & Gyrase Axis

Malaria: The core mechanism of 4-aminoquinolines (e.g., Chloroquine) is the inhibition of hemozoin formation.[1] The parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). Quinoline derivatives accumulate in the acidic digestive vacuole via pH trapping (due to the basic N1), bind to heme, and prevent its polymerization into non-toxic hemozoin crystals. The accumulation of free heme lyses the parasite membranes.

Bacterial: Fluoroquinolones (e.g., Ciprofloxacin) target bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV).[2] The C6-fluorine atom improves cell wall penetration and binding affinity to the enzyme-DNA complex, stabilizing DNA strand breaks and leading to bacterial cell death.

Oncology: Dual-Targeting Capabilities

Modern quinoline derivatives in oncology often function as "dirty drugs" (poly-pharmacological agents), which is advantageous for overcoming resistance.

-

Topoisomerase Inhibition: Planar quinoline systems (e.g., Camptothecin analogs) intercalate between DNA base pairs, stabilizing the Topoisomerase I-DNA cleavable complex.

-

Kinase Inhibition: 4-anilinoquinolines mimic the ATP molecule, binding to the hinge region of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.

Comparative Data: FDA-Approved vs. Experimental

| Compound Class | Representative Drug | Primary Target | IC50 / MIC Range | Clinical Status |

| Fluoroquinolone | Ciprofloxacin | DNA Gyrase / Topo IV | 0.01 - 2.0 µg/mL (MIC) | FDA Approved |

| 4-Aminoquinoline | Chloroquine | Heme Polymerization | 10 - 20 nM (IC50) | FDA Approved |

| Camptothecin Analog | Irinotecan | Topoisomerase I | 0.2 - 5.0 µM (IC50) | FDA Approved |

| Kinase Inhibitor | Lenvatinib | VEGFR / FGFR | 4 - 50 nM (IC50) | FDA Approved |

| Experimental Hybrid | 7-Cl-Quinoline-Ferrocene | P. falciparum (MDR) | < 10 nM (IC50) | Pre-clinical |

| Experimental Hybrid | Quinoline-Chalcone | Tubulin / EGFR | 0.5 - 2.0 µM (IC50) | Pre-clinical |

Mechanistic Visualization

The following pathway illustrates the divergence of quinoline mechanisms in a eukaryotic cancer cell versus a prokaryotic/parasitic system.

Figure 2: Dual-mechanistic pathways. In oncology, quinolines drive apoptosis via DNA damage and kinase blockade.[3] In infectious disease, they induce lysis via replication arrest or toxic metabolite accumulation.

Experimental Validation Frameworks

To ensure data integrity (E-E-A-T), the following protocols are standardized for evaluating novel quinoline derivatives. These are self-validating systems including necessary controls.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? Quinoline compounds can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

Workflow:

-

Seeding: Plate tumor cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to ensure adhesion.

-

Treatment: Add quinoline derivatives (dissolved in DMSO, final concentration <0.5%) in serial dilutions (0.1 µM to 100 µM).

-

Positive Control:[4] Doxorubicin (1 µM).

-

Negative Control: 0.5% DMSO vehicle.

-

-

Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: Cold TCA preserves protein integrity.

-

Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 mins.

-

Quantification: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5). Read OD at 510 nm.

-

Calculation: % Growth Inhibition =

.

Protocol B: Topoisomerase II Relaxation Assay

Objective: Confirm if the mechanism of cytotoxicity is DNA-enzyme interaction.

Workflow:

-

Reaction Mix: Combine supercoiled pHOT1 plasmid DNA (0.25 µg), Human Topoisomerase IIα (2 units), and Assay Buffer (Tris-HCl, ATP, MgCl2, NaCl).

-

Incubation: Add test compound (10 µM and 50 µM). Incubate at 37°C for 30 minutes.

-

Control: Etoposide (Known Topo II poison).

-

-

Termination: Stop reaction with SDS/Proteinase K.

-

Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr) initially.

-

Visualization: Stain gel with EtBr post-run.

-

Interpretation: "Relaxed" DNA migrates slower. If the quinoline inhibits Topo II, the DNA remains supercoiled (migrates faster) or forms linear fragments (if it acts as a poison).

-

References

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Asian Journal of Chemistry, 2025. Link

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 2025. Link

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 2024.[5] Link

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization. Malaria Journal, 2021. Link

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 2022.[4] Link

-

FDA Drug Safety Communication: Fluoroquinolone Antibiotics. U.S. Food & Drug Administration, 2018.[6] Link

Sources

- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Maze: A Technical Guide to the Solubility of Quinoline-6-Carbonyl Chloride in Organic Solvents

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, understanding the solubility of key reagents is paramount. This in-depth technical guide addresses a critical knowledge gap concerning the solubility of quinoline-6-carbonyl chloride, a vital building block in the synthesis of numerous pharmaceutical compounds. By providing a comprehensive analysis of its solubility characteristics and outlining robust experimental protocols, this document aims to empower scientists to optimize their reaction conditions, enhance yields, and ensure the integrity of their research.

Executive Summary: The Critical Role of Solvent Selection

Quinoline-6-carbonyl chloride, a derivative of the versatile quinoline scaffold, is a highly reactive intermediate employed in the synthesis of a wide array of biologically active molecules. Its utility stems from the electrophilic nature of the carbonyl chloride group, which readily participates in nucleophilic substitution reactions. However, this reactivity also presents a significant challenge: the compound's propensity to react with protic solvents, such as water and alcohols, necessitates careful solvent selection to avoid unwanted side reactions and decomposition. This guide provides a detailed exploration of the theoretical and practical aspects of quinoline-6-carbonyl chloride solubility, enabling researchers to make informed decisions in their synthetic endeavors.

Deconstructing the Molecule: Predicting Solubility Behavior

The solubility of quinoline-6-carbonyl chloride is governed by the interplay of its constituent parts: the aromatic, heterocyclic quinoline core and the highly polar, reactive carbonyl chloride group.

-

The Quinoline Moiety: The quinoline ring system, a fusion of a benzene and a pyridine ring, imparts a degree of aromatic character and moderate polarity to the molecule. Quinoline itself is sparingly soluble in cold water but exhibits good solubility in many organic solvents. This suggests that quinoline-6-carbonyl chloride will likely follow a similar trend.

-

The Carbonyl Chloride Group: The carbonyl chloride group is strongly electron-withdrawing and highly polar, significantly influencing the molecule's overall polarity. This group is also the primary site of reactivity, readily undergoing nucleophilic attack.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of Quinoline-6-Carbonyl Chloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can solvate the polar carbonyl chloride group without reacting with it. Their varying polarities offer a range of options for fine-tuning reaction conditions. |

| Aprotic Nonpolar | Toluene, Hexanes | Low to Moderate | While less effective at solvating the polar functional group, these solvents can interact with the aromatic quinoline core. Solubility is expected to be limited. |

| Protic Polar | Water, Methanol, Ethanol | Reactive (Insoluble) | These solvents will react with the carbonyl chloride group, leading to the formation of the corresponding carboxylic acid or ester, respectively. Therefore, they are unsuitable as solvents for the intact compound. |

The Imperative of Stability: A Reactive Intermediate

The primary challenge in handling quinoline-6-carbonyl chloride is its susceptibility to hydrolysis and alcoholysis. The presence of even trace amounts of water or other protic nucleophiles can lead to the rapid degradation of the starting material.

Quinoline-6-carbonyl chloride stability and storage conditions

Technical Monograph: Stability Dynamics and Preservation Protocols for Quinoline-6-Carbonyl Chloride

Executive Summary

Quinoline-6-carbonyl chloride (Q6CC) is a high-value heterocyclic electrophile critical to the synthesis of c-Met kinase inhibitors and antimalarial pharmacophores [1, 2]. Unlike simple benzoyl chlorides, the quinoline nitrogen introduces a basic center that can catalyze autocatalytic degradation in the presence of trace moisture. This guide provides a field-proven protocol for stabilizing Q6CC, moving beyond generic "store cool and dry" advice to a rigorous, self-validating preservation system.

Chemical Profile & Critical Reactivity

| Property | Specification |

| CAS Number | 72369-87-0 [3] |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, EtOAc (Reacts violently with water/alcohols) |

| Primary Hazard | Corrosive, Lachrymator (Evolves HCl on contact with air) |

The Instability Mechanism: The carbonyl chloride moiety at the C6 position is highly electrophilic. Upon exposure to atmospheric moisture, Q6CC undergoes rapid nucleophilic acyl substitution. This reaction is particularly insidious because the evolved HCl can protonate the quinoline nitrogen, forming a hygroscopic salt that accelerates further moisture absorption—a "hydrolytic death spiral."

Figure 1: The autocatalytic hydrolysis pathway. The formation of the HCl salt increases the bulk material's hygroscopicity, accelerating degradation.

Storage Ecosystem: The "Zero-Moisture" Protocol

To maintain >98% purity, Q6CC must be isolated from the three vectors of decay: Moisture, Heat, and Light.

Tiered Storage Matrix

| Duration | Temperature | Atmosphere | Container Type |

| Working Stock (<1 Week) | 2–8°C | Dry Nitrogen (N₂) | Amber vial with PTFE-lined cap + Parafilm |

| Long-Term (>1 Month) | -20°C | Argon (Ar) | Schlenk flask or Sure/Seal™ bottle |

| Archival (>6 Months) | -80°C | Argon (Ar) | Heat-sealed ampoule |

The "Argon Blanket" Technique

Argon is superior to Nitrogen for storing Q6CC because it is denser than air. When a container is opened, Argon stays in the vessel, protecting the solid surface, whereas Nitrogen tends to diffuse out.

-

Protocol: Flush the headspace with dry Argon for 30 seconds before sealing.

-

Desiccation: Secondary containment in a desiccator with active phosphorus pentoxide (P₂O₅) or indicating silica gel is mandatory for -20°C storage to prevent condensation upon warming [4].

Quality Control: The Self-Validating System

The Problem: Direct analysis of acid chlorides via reversed-phase HPLC is flawed. The water in the mobile phase will hydrolyze the analyte during the run, leading to false negatives (low purity) and ghost peaks (carboxylic acid) [5].

The Solution: The Methanol Quench Method . This converts the reactive acid chloride into a stable methyl ester, which can be accurately quantified.

QC Workflow: Methanol Derivatization

-

Sampling: Dissolve ~5 mg of Q6CC in 1 mL of anhydrous Dichloromethane (DCM).

-

Quenching: Add 1 mL of anhydrous Methanol (MeOH) containing 1% Triethylamine (TEA).

-

Note: TEA neutralizes the HCl by-product, driving the reaction to completion.

-

-

Incubation: Vortex for 1 minute; let stand for 10 minutes at room temperature.

-

Analysis: Inject into HPLC/GC.

-

Target: Methyl quinoline-6-carboxylate.

-

Impurity: If Quinoline-6-carboxylic acid is present before quenching, it will remain as the acid (or methylate much slower without acid catalysis), allowing you to distinguish between the active chloride and the hydrolyzed waste.

-

Figure 2: The Methanol Quench Protocol for accurate purity assessment of acid chlorides.

Handling & Safety Protocols

Caution: Q6CC is a lachrymator. It reacts with moisture on the cornea to produce HCl.

-

Engineering Controls: All transfers must occur in a functioning fume hood or glovebox.

-

PPE: Double nitrile gloves (acid chlorides permeate single layers), chemical splash goggles, and lab coat.

-

Spill Management:

-

Do not use water. Water will cause a violent release of HCl gas.

-

Neutralization: Cover spills with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. Mix slowly to neutralize the acid. Once fizzing stops, sweep up the solid waste [6].

-

Rescue of Degraded Material

If the material has yellowed or crusted (partial hydrolysis):

-

Do NOT distill: High boiling point risks thermal decomposition.

-

Recrystallization: Dissolve in a minimal amount of dry hot Hexane/DCM (mixture). Filter while hot to remove the insoluble carboxylic acid/HCl salt. Cool to -20°C to recrystallize the pure acid chloride.

References

-

Nishii, H., et al. (2010).[1] "Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409.[1] Link

-

Lombard, M. C., et al. (2012). "Antimalarial and anticancer activities of artemisinin-quinoline hybrid-dimers." European Journal of Pharmaceutical Sciences, 47(5), 834-841.[2] Link

-

Sigma-Aldrich.[2] "Quinoline-6-carbonyl chloride Product Specification." Merck KGaA. Link

-

Flinn Scientific. "Acid Chloride Storage and Handling Safety Guide." Flinn Scientific Safety Data. Link

-

Kishore, M., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." Journal of Pharmaceutical and Biomedical Analysis, 145, 345-351. Link

-

University of North Carolina. "Laboratory Safety Manual: Safe Handling of Corrosives." EHS Policies. Link

Sources

Methodological & Application

Application Note: Quinoline-6-Carbonyl Chloride in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthetic protocols, and application of Quinoline-6-carbonyl chloride (Q6CC) as a privileged building block for Next-Generation Kinase Inhibitors.

Expanding the Chemical Vector: Targeting Allosteric and Solvent-Exposed Regions

Abstract

The quinoline scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib, Bosutinib). However, while the 3- and 4-positions have been exhaustively explored for ATP-hinge binding and "gatekeeper" interactions, the 6-position remains a high-potential vector for optimizing pharmacokinetic (PK) profiles and accessing solvent-exposed pockets. Quinoline-6-carbonyl chloride (Q6CC) serves as a critical electrophilic building block, enabling the rapid installation of diverse amide functionalities. This guide provides validated protocols for utilizing Q6CC to synthesize Type I and Type II kinase inhibitors, with a specific focus on CDK8/19 and c-Met analog development.

Scientific Rationale: The "Exit Vector" Strategy

In rational drug design, the quinoline nitrogen (N1) often functions as a hydrogen bond acceptor for the kinase hinge region (e.g., Met1160 in c-Met). The geometry of the quinoline ring positions the C6-substituent to project away from the ATP-binding cleft, often towards the solvent front or the ribose-binding pocket.

Key Advantages of the C6-Carbonyl Vector:

-

Solubility Enhancement: The C6-amide linkage allows the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the core hinge-binding interaction.

-

Selectivity Tuning: By projecting into the solvent channel, C6-substituents can interact with non-conserved surface residues, improving selectivity between homologous kinases (e.g., CDK8 vs. CDK19).

-

Metabolic Stability: Unlike the metabolically labile 4-position (prone to oxidation), the 6-position amide is generally robust, reducing clearance rates.

Target Landscape

-

CDK8/19 Mediator Kinases: Recent literature identifies the quinoline-6-carboxamide scaffold as a potent replacement for quinazoline cores (e.g., Senexin derivatives), improving metabolic stability.

-

c-Met & VEGFR: 6-substituted quinolines are being explored to overcome resistance mutations affecting Type II inhibitors.

Chemical Properties & Handling

Compound: Quinoline-6-carbonyl chloride CAS: 158000-98-7 Molecular Weight: 191.61 g/mol Physical State: Off-white to pale yellow solid.

Stability & Storage Warning

-

Moisture Sensitivity: Q6CC is an acid chloride and is highly susceptible to hydrolysis, converting back to the unreactive carboxylic acid (Quinoline-6-carboxylic acid) and HCl upon exposure to atmospheric moisture.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

QC Check: Before use, dissolve a small sample in anhydrous MeOH. Inject onto LCMS. A pure sample should show the methyl ester peak (M+31) as the major species due to immediate methanolysis, confirming the active acid chloride was present. If the acid peak (M+17) dominates, the reagent has hydrolyzed.

Experimental Protocols

Protocol A: General Library Synthesis (Schotten-Baumann Conditions)

Best for: Rapid synthesis of diverse amide libraries using non-sensitive amines.

Reagents:

-

Quinoline-6-carbonyl chloride (1.0 equiv)

-

Amine coupling partner (1.1 equiv)

-

DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5 equiv)

-

Solvent: DCM (Dichloromethane) or THF (anhydrous)

Procedure:

-

Preparation: In a flame-dried reaction vial purged with Argon, dissolve the Amine (0.5 mmol) in anhydrous DCM (2 mL).

-

Base Addition: Add DIPEA (1.25 mmol) and cool the mixture to 0°C (ice bath).

-

Acylation: Slowly add Quinoline-6-carbonyl chloride (0.5 mmol) dissolved in DCM (1 mL) dropwise over 5 minutes.

-

Note: Exotherm is possible. Maintain temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

-

Quench: Add saturated NaHCO₃ solution (2 mL) to quench unreacted acid chloride.

-

Workup: Extract with DCM (3 x 5 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: "One-Pot" Activation (From Carboxylic Acid)

Best for: When the acid chloride is not available or has hydrolyzed. This generates Q6CC in situ.

Reagents:

-

Quinoline-6-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (5.0 equiv)

Procedure:

-

Suspend Quinoline-6-carboxylic acid in dry Toluene or DCM.

-

Add Thionyl Chloride and 1 drop of DMF (catalyst).

-

Reflux (Toluene) or stir at RT (DCM) for 2–3 hours until the solution becomes clear (indicates Acid Chloride formation).

-

Critical Step: Evaporate solvent and excess SOCl₂ completely under high vacuum (azeotrope with dry toluene 2x to remove traces of SOCl₂).

-

Redissolve the crude Q6CC residue in DCM and proceed immediately to Protocol A .

Case Study: Optimization of CDK8 Inhibitors

Based on Senexin-type structure-activity relationships (SAR).

The following diagram illustrates the SAR logic when using Q6CC to build a CDK8 inhibitor. The 6-position amide acts as a linker to the "Tail Region," improving solubility and target residence time.

Caption: SAR logic for Quinoline-6-carboxamide inhibitors. The N1 nitrogen binds the kinase hinge, while the C6-amide projects solubilizing groups into the solvent front.

Data Summary: Substituent Effects

Comparison of Quinoline positions for kinase inhibitor design.

| Position | Primary Interaction | Chemical Vector Utility | Key Challenge |

| N1 | H-Bond Acceptor (Hinge) | Core Binding | Must remain unsubstituted for activity. |

| C3 | Gatekeeper / Back-pocket | Potency / Selectivity | Steric clashes with gatekeeper residues. |

| C4 | Hinge / Hydrophobic Pocket | Potency (Main Vector) | Metabolic liability (Oxidation). |

| C6 | Solvent Front / Ribose | PK / Solubility / Diversity | Requires linker (e.g., Amide from Q6CC). |

Troubleshooting & Safety

Common Issues

-

Low Yield: Often caused by hydrolysis of Q6CC. Solution: Use Protocol B to generate fresh acid chloride or ensure all solvents are anhydrous (stored over molecular sieves).

-

Regioselectivity: If using a quinoline with competing nucleophiles (e.g., an amino group at C3), protect the C3-amine before reacting with Q6CC.

-

Purification: Quinoline amides can be "streaky" on silica due to the basic nitrogen. Solution: Add 1% Triethylamine or 1% NH₄OH to the DCM/MeOH eluent.

HSE (Health, Safety, Environment)

-

Corrosive: Q6CC releases HCl gas upon contact with moisture. Handle in a fume hood.

-

Sensitizer: Acid chlorides are potent sensitizers. Double-glove and wear eye protection.

References

-

National Institutes of Health (NIH). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase. (2023).[4][5] [Link]

-

MDPI (Molecules). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines - Recent Advances. [Link]

-

ResearchGate. Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

Sources

Quinoline-based molecules targeting c-Met and VEGF receptors.

Application Note: Dual-Targeting of c-Met and VEGFR with Quinoline-Based Inhibitors

Abstract

The simultaneous inhibition of the Hepatocyte Growth Factor Receptor (c-Met) and Vascular Endothelial Growth Factor Receptor (VEGFR) represents a synergistic strategy to blockade both tumor metastasis and angiogenesis.[1] Quinoline-based small molecules, exemplified by Cabozantinib and Foretinib , have emerged as privileged scaffolds for this dual-targeting approach. This Application Note provides a rigorous, field-validated framework for evaluating novel quinoline derivatives, detailing protocols for biochemical kinase profiling, cellular target engagement, and functional angiogenic assays.

Molecular Rationale & Mechanism

The "Kinase Switch" Hypothesis: Tumors treated with pure VEGF inhibitors often develop resistance by upregulating c-Met, which drives invasion and metastasis as an escape mechanism. Dual inhibitors prevent this "switch." Structurally, quinoline-based inhibitors (e.g., Cabozantinib) typically function as Type II ATP-competitive inhibitors . They occupy the ATP-binding pocket and extend into the hydrophobic back pocket, stabilizing the kinase in its inactive "DFG-out" conformation.

Pathway Interaction Diagram

The following diagram illustrates the convergence of HGF and VEGF signaling on cell survival and migration, highlighting the intervention point of quinoline inhibitors.

Figure 1: Convergence of c-Met and VEGFR signaling pathways. Quinoline inhibitors block the ATP-binding site of both receptors, preventing downstream activation of PI3K and MAPK cascades.

Biochemical Profiling (In Vitro Kinase Assays)

Before cellular testing, the binding affinity (

Reference Data (Benchmarks):

| Compound | c-Met

Protocol: HTRF Kinase Assay

Objective: Determine the potency of the quinoline derivative against recombinant c-Met and VEGFR2 domains.

-

Reagent Prep:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Substrate: Biotinylated poly-GT (Glu:Tyr, 4:1) peptide.

-

ATP: Prepare at

concentration (critical for competitive inhibitors). For c-Met, use ~10 µM; for VEGFR2, use ~10 µM.

-

-

Compound Dilution:

-

Dissolve quinoline in 100% DMSO.

-

Prepare 3-fold serial dilutions (10 µM down to 0.1 nM) in Kinase Buffer (Final DMSO < 1%).

-

-

Reaction:

-

Mix Enzyme (0.2 ng/µL) + Compound + Peptide Substrate in a 384-well low-volume plate.

-

Initiate reaction by adding ATP.

-

Incubate at Room Temperature (RT) for 60 minutes.

-

-

Detection:

-

Add detection reagents:

-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665. -

Incubate 1 hour. Read Fluorescence Ratio (665 nm / 620 nm).

-

-

Analysis:

-

Plot log[inhibitor] vs. Response. Fit to a 4-parameter logistic equation (Sigmoidal dose-response).

-

Expert Insight: Quinolines are hydrophobic. If you see "flat" curves at high concentrations, the compound may be precipitating. Ensure DMSO concentration is constant across all wells.

Cellular Target Engagement (Western Blot)

Demonstrating that the molecule enters the cell and inhibits the specific phosphorylation sites is the "Gold Standard" for validation.

Cell Line Selection Strategy

-

For c-Met: MKN-45 (Gastric carcinoma). Why? These cells harbor a MET amplification, resulting in high constitutive phosphorylation (ligand-independent).

-

For VEGFR: HUVEC (Human Umbilical Vein Endothelial Cells).[2][3][4] Why? Primary endothelial cells that respond robustly to VEGF stimulation.

Protocol: Phospho-Protein Analysis

-

Seeding: Seed MKN-45 or HUVECs (

cells/well) in 6-well plates. Allow attachment overnight. -

Starvation: Switch to serum-free medium for 12–24 hours to reduce background noise.

-

Treatment:

-

Add Quinoline inhibitor (0, 10, 100, 1000 nM) for 2 hours.

-

For HUVECs only: Stimulate with VEGF-A (50 ng/mL) for the final 10 minutes of treatment.

-

For MKN-45: No stimulation needed (constitutive).

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma) and Protease Inhibitors.

-

Immunoblotting:

-

Primary Antibodies:

-

Anti-p-Met (Tyr1234/1235 ) – Critical activation loop site.

-

Anti-p-VEGFR2 (Tyr1175 ) – Major signaling site.

-

Total c-Met and Total VEGFR2 (Loading controls).

-

-

-

Validation Criteria: A successful Type II quinoline should dose-dependently ablate the Tyr1234/1235 signal in MKN-45 cells at concentrations < 100 nM.

Functional Phenotyping: Tube Formation Assay

Inhibition of kinase activity must translate to a phenotypic halt in angiogenesis. The HUVEC Tube Formation assay on Matrigel is the industry standard.

Workflow Diagram

Figure 2: Step-by-step workflow for the HUVEC Tube Formation Assay.

Detailed Protocol

-

Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel overnight on ice. Critical: Keep pipettes and plates chilled; Matrigel solidifies rapidly at RT.[2]

-

Coating: Add 50 µL Matrigel per well of a 96-well plate. Incubate at 37°C for 30 mins to solidify.

-

Cell Prep: Resuspend HUVECs in low-serum media (e.g., EBM-2 + 2% FBS).

-

Treatment:

-

Control: Media + VEGF (50 ng/mL).

-

Experimental: Media + VEGF + Quinoline (IC50 and 10x IC50).

-

-

Seeding: Add 15,000 cells per well onto the polymerized Matrigel.

-

Incubation: Incubate for 6–16 hours. Note: Do not over-incubate, or tubes will collapse into clumps.

-

Quantification: Capture images (4x objective). Use ImageJ (Angiogenesis Analyzer plugin) to quantify Total Mesh Area and Total Branching Points .

References

-

Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298–2308.

-

Qian, F., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases.[5] Cancer Research, 69(20), 8009–8016.

-

Cisbio Bioassays. (n.d.). HTRF® Kinase Assay Manual.

-

Cell Signaling Technology. (n.d.). Western Blotting Protocol for Phospho-Met (Tyr1234/1235).[6][7][8][9]

-

Corning Life Sciences. (n.d.). Endothelial Cell Tube Formation Assay Protocol using Matrigel Matrix.[2][4][10]

Sources

- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corning.com [corning.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. ibidi.com [ibidi.com]

- 5. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-c-Met (Tyr1234, Tyr1235) Monoclonal Antibody (G.941.2) | Invitrogen (MA5-15083) [thermofisher.com]

- 7. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody | Invitrogen (44-888G) [thermofisher.com]

- 8. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quinoline-6-carbonyl Chloride in the Design of SARS-CoV-2 Mpro Inhibitors

This Application Note is structured as a high-level technical guide for medicinal chemists and virologists. It focuses on the practical application of Quinoline-6-carbonyl chloride (Q6CC) as a critical reagent in the synthesis of peptidomimetic inhibitors targeting the SARS-CoV-2 Main Protease (Mpro/3CLpro).

Executive Summary

The SARS-CoV-2 Main Protease (Mpro) remains a premier target for oral antivirals due to its structural conservation and essential role in viral replication.[1] While the P1 and P2 positions of Mpro inhibitors are strictly defined by the substrate specificity (Gln and Leu/Phe analogs), the P3/P4 distal capping region allows for significant structural diversity to tune pharmacokinetics and potency.

This guide details the utility of Quinoline-6-carbonyl chloride as a privileged acylating agent to introduce a quinoline-6-carboxamide cap. This moiety exploits the S3/S4 hydrophobic pockets of Mpro, enhancing ligand binding affinity via

Scientific Rationale & Design Logic

The Quinoline Scaffold in Antivirals

Quinoline derivatives possess a rich history in antiviral therapy (e.g., chloroquine, hydroxychloroquine, saquinavir).[2] In the context of SARS-CoV-2 Mpro, the quinoline ring serves two distinct functions when attached via a carbonyl linker:

-

Hydrophobic Filling: The bicyclic aromatic system efficiently occupies the solvent-exposed S3 or S4 subsites, displacing water and increasing entropic gain upon binding.

-

Hydrogen Bonding: The carbonyl oxygen (derived from the acid chloride) acts as a hydrogen bond acceptor, typically interacting with the backbone amide of Glu166 , a critical residue for maintaining the active conformation of the Mpro dimer.

Mechanism of Action

The inhibitor design follows a peptidomimetic strategy:

-

Warhead: Covalent trap (e.g., nitrile, aldehyde) targeting Cys145.

-

P1/P2 Scaffold: Mimics the viral polyprotein substrate (e.g., (S)-

-lactam for Gln). -

P3/P4 Cap (The Application): Introduced via Quinoline-6-carbonyl chloride .

Structural Workflow Diagram

The following diagram illustrates the integration of Q6CC into the inhibitor design pipeline.

Caption: Workflow for synthesizing Mpro inhibitors using Quinoline-6-carbonyl chloride, highlighting the chemical coupling and downstream biological interaction.

Experimental Protocols

Protocol A: Chemical Synthesis (N-Acylation)

Objective: To cap the N-terminus of a P1-P2 peptidomimetic amine with the quinoline-6-carbonyl moiety. Reactivity Note: Quinoline-6-carbonyl chloride is moisture-sensitive. Store under inert gas.

Materials:

-

Reagent: Quinoline-6-carbonyl chloride (1.1 equiv).

-

Substrate: Amine-functionalized intermediate (e.g., (S)-pyrrolidine-based core) (1.0 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (10 mL) under a Nitrogen or Argon atmosphere.

-

Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 mmol) dropwise. Stir for 10 minutes to ensure deprotonation of the amine salt (if used).

-

Coupling: Slowly add Quinoline-6-carbonyl chloride (1.1 mmol) either as a solid (if rapid addition is safe) or dissolved in a minimal amount of DCM.

-

Checkpoint: The reaction is exothermic. Monitor internal temperature to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

QC Check: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine peak (M+H) and appearance of the amide product (M+Substrate+155).

-

-

Workup:

-

Quench with saturated NaHCO₃ solution (10 mL).

-

Extract with DCM (3 x 15 mL).

-

Wash combined organics with 1M HCl (to remove unreacted quinoline/amine), followed by Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the Quinoline-6-carboxamide inhibitor .

Protocol B: Biochemical Evaluation (FRET Assay)

Objective: Determine the inhibitory potency (

Materials:

-

Enzyme: Recombinant SARS-CoV-2 Mpro (final conc. 20–50 nM).

-

Substrate: FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) (final conc. 20 µM).

-

Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.

-

Control: GC376 (positive control inhibitor).

Step-by-Step Procedure:

-

Compound Prep: Prepare a 10 mM stock of the Quinoline-6-carboxamide inhibitor in DMSO. Perform 3-fold serial dilutions in assay buffer to generate a dose-response curve (e.g., 100 µM down to 0.1 nM).

-

Pre-Incubation:

-

Add 10 µL of Mpro enzyme solution to 96-well black plates.

-

Add 1 µL of the inhibitor dilution.

-

Incubate at 37°C for 30 minutes to allow equilibrium binding.

-

-

Initiation: Add 10 µL of the FRET substrate solution to initiate the reaction.

-

Measurement: Immediately monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) every 60 seconds for 10–20 minutes using a microplate reader.

-

Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Normalize data:

Activity -

Fit data to the Hill equation to derive

.

-

Data Presentation & Analysis

Expected SAR Trends

When analyzing the data, compare the Quinoline-6-carbonyl analog against standard caps (e.g., Cbz, Boc, or simple Benzoyl).

| Cap Moiety | Predicted LogP | Binding Mode | Expected Potency Trend |

| Quinoline-6-carbonyl | High | S3/S4 Stacking + H-bond | High ( |

| Benzoyl | Med | S3 hydrophobic | Moderate |

| Acetyl | Low | Minimal interaction | Low |

| Indole-2-carbonyl | High | S3 Stacking + NH Donor | High (Competitor) |

Troubleshooting Guide

-

Low Yield in Synthesis: If the acid chloride is hydrolyzed (check for Quinoline-6-carboxylic acid peak in LCMS), re-synthesize the chloride using Thionyl Chloride (

) and catalytic DMF before coupling. -

Poor Solubility in Assay: Quinoline derivatives can be lipophilic. Ensure final DMSO concentration in the assay is < 5% to prevent precipitation while maintaining enzyme activity.

References

-

Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. Source: Nature Communications / NIH (2025) URL:[Link] (Note: Highlights the utility of quinoline scaffolds in SARS-CoV-2 protease inhibition, specifically PLpro, validating the scaffold's relevance.)

-

Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights. Source: Journal of Medicinal Chemistry (2022) URL:[Link] (Note: Provides the structural basis for P3/P4 capping strategies in Mpro inhibitor design.)

-

Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. Source: Chemistry – A European Journal (2021) URL:[Link] (Note: Validates the antiviral efficacy of quinoline derivatives in cellular models.)[3]

-

Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Source: ResearchGate (2015) URL:[Link] (Note: Provides foundational chemical protocols for synthesizing quinoline-6-carboxamides using the acid/coupling agents, analogous to the acid chloride route.)

Sources

- 1. Design, synthesis and activity evaluation of 4-(quinoline-2-yl)aniline derivatives as SARS-CoV‑2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification & Handling of Quinoline-6-Carbonyl Chloride Derivatives

Abstract

The synthesis and isolation of quinoline-6-carbonyl chloride derivatives present a dual challenge: the high moisture sensitivity inherent to acid chlorides and the basicity of the quinoline nitrogen. Standard purification methods like silica gel chromatography are destructive, leading to hydrolysis and yield loss. This guide details a "Clean Synthesis" approach, emphasizing rigorous exclusion of moisture, azeotropic removal of impurities, and non-hydrolytic purification techniques such as crystallization and sublimation.

Introduction & Chemical Context

Quinoline-6-carbonyl chloride is a critical electrophile in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes. However, its handling is complicated by two factors:

-

Hydrolytic Instability: Like all acid chlorides, it reacts rapidly with atmospheric moisture to revert to the carboxylic acid.

-

Autocatalytic Degradation: The basic quinoline nitrogen can trap HCl generated during synthesis, forming a hydrochloride salt (

). While this salt is often more stable, the presence of free HCl can catalyze degradation or interfere with subsequent nucleophilic substitutions.

Key Principle: The most effective purification is a quantitative synthesis followed by rigorous byproduct removal, rather than downstream separation.

Synthesis Considerations for Downstream Purity

To minimize purification burden, the synthesis must be engineered to avoid non-volatile byproducts.

-

Reagent Selection: Thionyl chloride (

) is the preferred reagent because its byproducts ( -

The "Salt" Factor: Under standard conditions (refluxing

), the product is isolated as the hydrochloride salt . Attempts to neutralize this salt during workup (e.g., with aqueous base) will hydrolyze the acid chloride. Therefore, the protocol below assumes isolation of the hydrochloride species or the free base under strictly anhydrous conditions.

Quality Control: The Methanol Quench Method

Direct analysis of acid chlorides by LC-MS or TLC is unreliable because the compound hydrolyzes on the column/plate.[1] You must derivatize the compound first.

Protocol: Methyl Ester Derivatization

-

Sampling: Take a 10

L aliquot of the reaction mixture under nitrogen. -

Quenching: Dispense immediately into a vial containing 500

L of anhydrous Methanol ( -

Reaction:

. -

Analysis: Analyze the resulting methyl ester by HPLC or TLC.

-

Target: >98% conversion of Acid (Starting Material) to Methyl Ester.

-

Note: If the Acid peak persists, the reaction is incomplete.

-

Purification Protocols

Method A: Azeotropic Distillation (The "Use-Crude" Standard)

Best for: Routine synthetic intermediates where >95% purity is acceptable.

Mechanism: Thionyl chloride has a boiling point of 74.6°C. However, traces often adhere to the crystalline lattice. Toluene forms azeotropes that assist in dragging out residual

-

Evaporation: Remove bulk

via rotary evaporation (bath temp < 50°C) under high vacuum. -

Azeotrope 1: Redissolve the residue in anhydrous Toluene (5 mL per gram of substrate).

-

Strip: Evaporate to dryness.

-

Azeotrope 2: Repeat the Toluene addition and evaporation.

-

Final Drying: Place the solid under high vacuum (< 0.5 mbar) for 2 hours.

-

Result: An off-white to yellow solid (Hydrochloride salt). Store under Argon.[2]

Method B: Anhydrous Recrystallization

Best for: High-purity requirements (>99%) or removal of colored impurities.

Solvent Selection:

-

Good Solvents: Thionyl Chloride (hot), 1,2-Dichloroethane (DCE), Toluene (hot).

-

Anti-Solvents: Hexane, Heptane, Pentane.

-

FORBIDDEN Solvents: Alcohols, Water, Ethers (unless strictly anhydrous and free of peroxides), Acetone (can form enol ethers).

Protocol:

-

Dissolution: Suspend the crude solid in the minimum amount of dry, hot Toluene (or DCE if solubility is low).

-

Filtration (Optional): If black specks (char) are present, filter rapidly through a glass frit (no paper!) under a blanket of nitrogen.

-

Crystallization:

-

Slowly add anhydrous Hexane to the hot solution until persistent cloudiness appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

-

Isolation: Filter the crystals under an inert atmosphere (Schlenk filtration or glovebox).

-

Wash: Wash with cold, dry Hexane.

Method C: Vacuum Sublimation

Best for: Volatile derivatives and removal of non-volatile salts.

-

Place crude material in a sublimation apparatus.

-

Apply high vacuum (< 0.1 mbar).

-

Heat the bottom flask using an oil bath (start at 80°C and ramp slowly).

-

Collect the purified crystals from the cold finger (cooled with dry ice/acetone).

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing and purifying quinoline-6-carbonyl chloride.

Figure 1: Decision tree for the synthesis, quality control, and purification of quinoline-6-carbonyl chloride.

Troubleshooting & Compatibility Table

| Issue | Probable Cause | Corrective Action |

| White precipitate in oil | Hydrolysis (Formation of Carboxylic Acid) | Check solvents for moisture.[1][2] Re-reflux with SOCl2. |

| Dark/Black Color | Polymerization or Decomposition | Reaction temperature too high. Use Oxalyl Chloride/DCM at 0°C instead of refluxing SOCl2. |

| Violent bubbling on workup | Residual Thionyl Chloride | Incomplete removal. Perform Toluene azeotrope 2-3 times before adding other solvents. |

| Low Yield in Next Step | HCl Interference | The product is likely the HCl salt. Add an extra equivalent of base (e.g., TEA, DIPEA) in the subsequent coupling reaction. |

References

- Synthesis of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Purification by Recrystallization: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Handling Moisture Sensitive Reagents: Aldrich Chemical Co. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

-

Quinoline Chemistry: Jones, G. (1977). Quinolines (The Chemistry of Heterocyclic Compounds, Vol. 32). Wiley-Interscience.

Sources

Troubleshooting & Optimization

Side reactions of quinoline-6-carbonyl chloride with nucleophiles

Subject: Troubleshooting Side Reactions & Optimization of Acylation Protocols Reagent ID: Quinoline-6-carbonyl chloride (CAS: 158000-98-7) Applicable For: Amide coupling, Esterification, Friedel-Crafts Acylation

Technical Overview: The "Jekyll & Hyde" Reactivity

Quinoline-6-carbonyl chloride presents a unique challenge in organic synthesis due to its dual nature. Unlike standard benzoyl chlorides, it contains a basic nitrogen atom (quinoline ring, pKa ~4.9) within the same molecule as the highly electrophilic acid chloride .

This internal "schizophrenia" drives the primary failure modes:

-

Self-Quenching: The basic nitrogen traps the HCl byproduct generated during acylation, forming an insoluble hydrochloride salt that stalls the reaction.

-

Moisture Sensitivity: The electron-deficient quinoline ring pulls electron density from the carbonyl carbon, making it hyper-reactive to hydrolysis compared to standard benzoyl chlorides.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a solid brick/sludge immediately."

Diagnosis: HCl Salt Formation (The "Self-Sabotage" Effect) During the reaction with a nucleophile (e.g., an amine), HCl is released. In standard chemistry, this HCl might float free. Here, the basic nitrogen of the quinoline ring immediately scavenges the HCl, converting your reactive acid chloride (or product) into its hydrochloride salt.

-

Consequence: The salt is often insoluble in non-polar solvents (DCM, Toluene), causing the reagents to precipitate out of the solution phase, effectively stopping the reaction kinetics.

Corrective Action:

-

The Scavenger Base: You must use at least 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Triethylamine, or Pyridine).

-

1.0 eq to neutralize the HCl from the reaction.

-

1.0 eq to keep the quinoline nitrogen deprotonated (free base form).

-

0.5 eq excess to drive kinetics.

-

-

Solvent Switch: If precipitation persists, switch to a solvent with higher dielectric constant that can solubilize the salts, such as THF or DMF (though watch for DMF reacting with acid chlorides at high temps).

Issue 2: "LCMS shows a mass corresponding to [M-18] or the starting acid."

Diagnosis: Competitive Hydrolysis The quinoline ring is electron-withdrawing. This inductive effect makes the carbonyl carbon more electrophilic than a phenyl ring would. Consequently, it reacts with trace atmospheric moisture faster than your nucleophile.

Corrective Action:

-

Protocol Check: Are you using "dry" solvents from a bottle opened a month ago? That is insufficient. Use freshly distilled or molecular-sieve-dried solvents.

-